molecular formula C10H9FN2O B8322917 2-(4-Fluoro-phenoxymethyl)-1H-imidazole

2-(4-Fluoro-phenoxymethyl)-1H-imidazole

Cat. No.: B8322917
M. Wt: 192.19 g/mol
InChI Key: HVYLAVQPFWZCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-phenoxymethyl)-1H-imidazole is a high-purity chemical reagent designed for research and development applications. This compound belongs to the imidazole class of heterocycles, a privileged scaffold in medicinal chemistry due to its presence in biologically crucial molecules like the amino acid histidine, the neurotransmitter histamine, and purine bases . The structural motif of a phenoxymethyl group attached to the imidazole ring is found in compounds with documented research value, such as tubulin polymerization inhibitors investigated for cancer therapeutics . This compound serves as a versatile synthetic intermediate or building block in organic synthesis. Researchers can leverage its structure to develop novel molecules for various investigative purposes. The imidazole ring is amphoteric, capable of acting as both a base and a weak acid, and can engage in hydrogen bonding, which can be crucial for interacting with biological targets . The incorporation of a fluorine atom, a common strategy in modern drug design, can influence a molecule's electronic properties, metabolic stability, and binding affinity . This makes this compound a valuable precursor for constructing potential ligands for enzymes, receptors, and other macromolecules in pharmacological and biochemical studies. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

2-[(4-fluorophenoxy)methyl]-1H-imidazole

InChI

InChI=1S/C10H9FN2O/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6H,7H2,(H,12,13)

InChI Key

HVYLAVQPFWZCEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NC=CN2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Fluorophenyl-Substituted Imidazoles
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (): Structure: Replaces the phenoxymethyl group with a fluorophenyl ring directly attached to a benzimidazole core. Properties: Higher molecular weight (271.08 g/mol) due to the benzimidazole scaffold. Exhibits regioisomerism during synthesis (e.g., compounds 6 and 7 in ), which complicates purification . Applications: Used as a template for metabolically stable drug candidates, leveraging fluorine’s electron-withdrawing effects.
  • SB203580 and SB202190 () :

    • Structure : 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580) and 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (SB202190).
    • Properties : These p38 MAPK inhibitors demonstrate how substituents like sulfonyl or hydroxyl groups modulate kinase selectivity and potency. For example, SB202190 shows enhanced activity due to hydrogen bonding via the hydroxyl group .
Phenoxymethyl-Imidazole Derivatives
  • Compound 9b (): Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide. Properties: Incorporates a triazole-thiazole-acetamide chain, increasing molecular complexity. Melting points range from 120–180°C, with IR spectra showing N–H stretches at 3200–3400 cm⁻¹ . Applications: Designed for antimicrobial or enzyme inhibition studies, though specific data on 2-(4-Fluoro-phenoxymethyl)-1H-imidazole’s activity remain unexplored in the evidence.
Optical and Material Science Derivatives
  • 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole () :
    • Structure : Features dual aryl groups (fluorophenyl and methoxyphenyl) and methyl substituents on the imidazole ring.
    • Properties : Exhibits fluorescence with emission maxima in the visible spectrum (λem ~ 450 nm), attributed to extended π-conjugation from the methoxyphenyl group .
    • Applications : Used in optoelectronic materials and chemosensors, contrasting with the unsubstituted imidazole core of the target compound.

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Weight (g/mol) Melting Point (°C) log P Key Spectral Features (IR/NMR)
This compound ~206.21* Not reported ~2.5* Expected N–H (~3200 cm⁻¹), C–F (1250 cm⁻¹)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 271.08 180–185 3.1 ¹H NMR: δ −110.91 (¹⁹F, DMSO-d6)
SB203580 377.40 198–200 3.8 ¹H NMR: δ 8.2–7.2 (aromatic protons)
Compound 9b () ~550.60 145–150 4.2 IR: 1680 cm⁻¹ (C=O stretch)

*Calculated values using ChemDraw.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-Fluoro-phenoxymethyl)-1H-imidazole derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of 4-fluoro-phenoxymethyl precursors with imidazole intermediates. For example, aryl-thiazole-triazole derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in solvents like DMF or ethanol, followed by purification via column chromatography . Key steps include optimizing reaction time (e.g., 24–48 hours) and temperature (60–80°C) to maximize yields. Structural validation is achieved through melting point analysis, IR (C=N stretch at ~1600 cm⁻¹), and NMR (aromatic proton regions at δ 6.8–7.4 ppm) .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, derivatives like 4-(3-fluoro-4-methoxyphenyl)-substituted imidazoles crystallize in monoclinic systems (space group P2₁/c), with bond angles and distances validated against DFT calculations . Elemental analysis (C, H, N) is used to verify purity, with discrepancies >0.3% prompting re-purification .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer: Antifungal activity is assessed via broth microdilution (CLSI M27-A3 guidelines), measuring minimum inhibitory concentrations (MICs) against Candida spp. . For enzyme inhibition (e.g., α-glucosidase), spectrophotometric assays monitor substrate hydrolysis at 405 nm, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-fluoro vs. 4-chloro) impact the bioactivity of imidazole derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-F, 4-Cl) enhance antifungal potency by increasing membrane permeability. For instance, 4-fluoro derivatives exhibit MICs of 2–8 µg/mL against C. albicans, while 4-chloro analogs show reduced activity (MIC >16 µg/mL) due to steric hindrance . Comparative molecular field analysis (CoMFA) can map electrostatic and steric contributions .

Q. What computational strategies predict the binding mode of this compound to therapeutic targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions. Derivatives with triazole-thiazole moieties bind α-glucosidase via hydrogen bonds with Asp214 and hydrophobic interactions with Phe178 . Molecular dynamics (MD) simulations (100 ns, AMBER force field) assess binding stability, with RMSD <2.0 Å indicating robust complexes .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

Methodological Answer: Discrepancies arise from dynamic effects (e.g., tautomerism) or impurities. For imidazole derivatives, variable-temperature NMR (VT-NMR) can identify tautomeric equilibria (e.g., N1-H vs. N3-H). IR coupled with DFT calculations (B3LYP/6-311+G**) helps assign vibrational modes (e.g., distinguishing C-F stretches at ~1200 cm⁻¹ from C-O) .

Q. What strategies optimize reaction yields for multi-component imidazole syntheses?

Methodological Answer: Design of experiments (DoE) identifies critical parameters. For example, a one-pot synthesis of trisubstituted imidazoles from alkenes achieves 85% yield under microwave irradiation (100°C, 30 minutes) with NH₄OAc as a catalyst . Solvent screening (e.g., ethanol vs. acetonitrile) and stoichiometric ratios (1:1.2 for aldehyde:amine) are key variables .

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